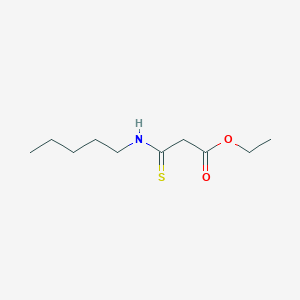
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound is particularly interesting due to its unique structure, which includes a pentylamino group and a sulfanylidene group attached to a propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate can be synthesized through a series of chemical reactions involving the esterification of carboxylic acids with alcohols. One common method involves heating carboxylic acids with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is typically slow and reversible, requiring careful control of reaction conditions to maximize yield.
Industrial Production Methods
On an industrial scale, the production of esters like this compound often involves the use of acyl chlorides or acid anhydrides instead of carboxylic acids. These reagents react more readily with alcohols, leading to higher yields and more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 3-(pentylamino)-3-sulfanylidenepropanoate involves its interaction with specific molecular targets and pathways. The compound may act by modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-(pentylamino)-3-sulfanylidenepropanoate can be compared with other esters, such as ethyl acetate and methyl butyrate. While these compounds share a common ester functional group, they differ in their specific structures and properties. For example, ethyl acetate is known for its use as a solvent, while methyl butyrate is known for its fruity odor . The unique structure of this compound, with its pentylamino and sulfanylidene groups, sets it apart from these simpler esters and contributes to its distinct chemical behavior and applications.
Properties
CAS No. |
61122-97-2 |
|---|---|
Molecular Formula |
C10H19NO2S |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
ethyl 3-(pentylamino)-3-sulfanylidenepropanoate |
InChI |
InChI=1S/C10H19NO2S/c1-3-5-6-7-11-9(14)8-10(12)13-4-2/h3-8H2,1-2H3,(H,11,14) |
InChI Key |
NMKLRXPYVDDJCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=S)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















